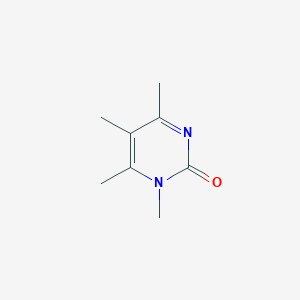
1,4,5,6-Tetramethyl-2-pyrimidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetramethyl-2-pyrimidone is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetramethyl-2-pyrimidone can be synthesized through various methods. One common method involves the reaction of 2,4,5,6-tetramethylpyrimidine with an oxidizing agent. The reaction conditions typically include the use of a solvent such as acetic acid and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-Tetramethyl-2-pyrimidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and pyrimidine oxides, which have significant applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1,4,5,6-Tetramethyl-2-pyrimidone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5,6-Tetramethylpyrimidine
- 1,3,5-Trimethyl-2-pyrimidone
- 1,4,6-Trimethyl-2-pyrimidone
Uniqueness
1,4,5,6-Tetramethyl-2-pyrimidone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high degree of methylation enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
| 78365-50-1 | |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1,4,5,6-tetramethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)9-8(11)10(4)7(5)3/h1-4H3 |
Clé InChI |
JGBAGJIFEWOXCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)N=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)


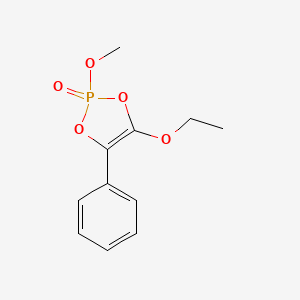


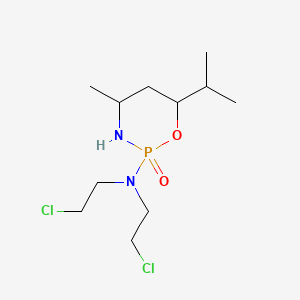
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
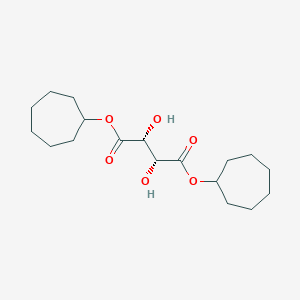
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
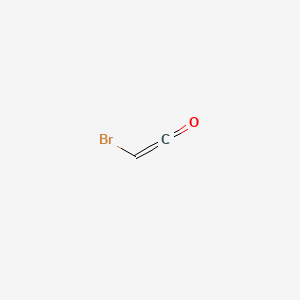
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
